molecular formula C7H6ClN3O2S B6151941 6-chloro-1H-indazole-3-sulfonamide CAS No. 2172106-21-5

6-chloro-1H-indazole-3-sulfonamide

Cat. No. B6151941
CAS RN: 2172106-21-5
M. Wt: 231.7
InChI Key:
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Description

6-chloro-1H-indazole-3-sulfonamide is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 . It belongs to the class of indazole compounds .


Synthesis Analysis

Indazole derivatives have been synthesized using various synthetic methodologies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-chloro-1H-indazole-3-sulfonamide consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The indazole ring is substituted at the 6th position with a chlorine atom and at the 3rd position with a sulfonamide group .


Chemical Reactions Analysis

Indazole compounds, including 6-chloro-1H-indazole-3-sulfonamide, can undergo various chemical reactions. For instance, they can react under alkaline conditions with common electrophiles such as alkyl halides to undergo nucleophilic substitution reactions, yielding corresponding N-alkylated derivatives .

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-1H-indazole, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use only under a chemical fume hood .

Future Directions

Indazole derivatives have been used for the synthesis of kinase inhibitors and have shown potential in the treatment of various cancers . Therefore, the medicinal properties of indazole derivatives, including 6-chloro-1H-indazole-3-sulfonamide, could be explored further for the treatment of various pathological conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1H-indazole-3-sulfonamide involves the reaction of 6-chloro-1H-indazole with sulfamic acid to form the sulfonamide derivative.", "Starting Materials": [ "6-chloro-1H-indazole", "sulfamic acid", "acetic anhydride", "sodium acetate", "chloroform", "ethanol" ], "Reaction": [ "Dissolve 6-chloro-1H-indazole in chloroform", "Add sulfamic acid and stir the mixture at room temperature for 30 minutes", "Add acetic anhydride and sodium acetate to the mixture and heat at 80°C for 2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with ethanol and dry it to obtain 6-chloro-1H-indazole-3-sulfonamide" ] }

CAS RN

2172106-21-5

Product Name

6-chloro-1H-indazole-3-sulfonamide

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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